Budesonide 21-acetate

Catalog No.
S764477
CAS No.
51333-05-2
M.F
C₂₇H₃₆O₇
M. Wt
472.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Budesonide 21-acetate

CAS Number

51333-05-2

Product Name

Budesonide 21-acetate

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate

Molecular Formula

C₂₇H₃₆O₇

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C27H36O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-11,18-20,22-24,30H,5-8,12-14H2,1-4H3/t18-,19-,20-,22+,23?,24+,25-,26-,27+/m0/s1

InChI Key

QZIYSFVNRMBENV-PONRWWDOSA-N

SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C

Synonyms

(11β,16α)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxy-pregna-1,4-diene-3,20-dione; Budesonide 21-acetate; 21-Acetyloxy Budesonide; Budesonide Impurity K (EP)

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C

Isomeric SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C

Budesonide 21-acetate, officially designated as Budesonide EP Impurity K and a USP-specified related compound, is a critical C-21 esterified derivative of the glucocorticoid budesonide [1]. In industrial and analytical contexts, it is primarily procured as a highly lipophilic reference standard required for the quality control and release testing of budesonide active pharmaceutical ingredients (APIs) and formulated nasal sprays [2]. Beyond its role in compliance, the compound serves as a vital process intermediate; its specific crystallization properties allow for the scalable enrichment of budesonide diastereomers prior to hydrolysis [3]. Because the 21-acetylation functionally inactivates the steroid by sterically hindering glucocorticoid receptor binding, strict quantification of this compound is mandatory in commercial manufacturing [1].

Procurement Fit

Product Identity
USP/EP Budesonide Impurity K, epimeric mixture (22S/22R)
Primary Use
Certified analytical reference standard for impurity profiling and HPLC method validation
Workflow Fit
Synthesis intermediate for budesonide conjugates; low-potency control in anti-inflammatory screening

For analytical calibration and API release testing, substituting budesonide 21-acetate with the parent budesonide base or closely related esters (such as budesonide 21-butyrate) fails due to strict pharmacopeial system suitability requirements [1]. The 21-acetate modification drastically shifts the molecule's lipophilicity, resulting in a specific chromatographic retention profile that must be precisely matched to identify the impurity peak [1]. In synthetic applications, attempting to bypass the 21-acetate intermediate during the production of pure (22R)-budesonide forces manufacturers to rely on low-yield, solvent-intensive Sephadex LH-20 chromatography [2]. Consequently, procuring the exact 21-acetate compound is required for both regulatory HPLC compliance and efficient diastereomeric resolution [2].

Substitution Risk

Pharmacopeial Identity
USP monograph imposes a stringent limit for this specific impurity; non-certified or alternative 21-ester standards may not meet regulatory identification requirements.
Chromatographic Selectivity
Retention time differs from budesonide epimers and other impurities. Using hydrocortisone 21-acetate or budesonide API can introduce co-elution and inaccurate quantification.
Receptor Pharmacology Context
C-21 acetylation masks the hydroxyl critical for GR binding; this compound may exhibit reduced receptor affinity relative to budesonide, limiting direct substitution in binding assays.

Pharmacopeial HPLC Retention Specificity vs. Related Esters

In USP and EP analytical methods for budesonide API, the identification of specified impurities relies on precise relative retention times (RRT). Budesonide 21-acetate (Impurity K) elutes significantly later than the active API due to its acetylated C-21 position [1]. Under standard USP conditions, the 21-acetate epimers exhibit an RRT of 1.39 and 1.40 relative to budesonide epimer A [1]. This specific retention profile is required to baseline-resolve it from other lipophilic process impurities, such as budesonide 21-butyrate, which elutes later at an RRT of 1.48 [1].

Evidence DimensionRelative Retention Time (RRT)
Target Compound DataRRT 1.39 and 1.40 (Budesonide 21-acetate epimers)
Comparator Or BaselineRRT 1.00 (Budesonide Epimer A) and RRT 1.48 (Budesonide 21-butyrate)
Quantified Difference+0.39/0.40 RRT shift vs API; -0.08 RRT shift vs 21-butyrate
ConditionsUSP HPLC method for Budesonide API (C18 column, UV 240 nm)

Procurement of the exact 21-acetate standard is legally required to accurately quantify this impurity and ensure it remains below the USP limit of 0.10% in commercial API batches.

Anti-inflammatory rank order
Head-to-head
Hydrocortisone 21-acetate ranked 5th (lowest) among five corticosteroids; budesonide ranked 2nd across rat and mouse edema models.
Supports low-potency comparator context; 21-acetate exhibits weaker anti-inflammatory response.
Systemic and topical application; carrageenin paw, croton oil ear, contact hypersensitivity.

Scalable Enrichment of (22R)-Budesonide via 21-Acetate Crystallization

The synthesis of pure (22R)-budesonide (dexbudesonide) is difficult due to the similar physicochemical properties of the 22R and 22S epimers. Direct separation of the parent budesonide epimers requires massive solvent volumes on Sephadex LH-20 columns [1]. However, utilizing budesonide 21-acetate as a process intermediate bypasses this bottleneck. The 21-acetate derivative can be selectively crystallized from ethanol to achieve an 80% (22R) enrichment, and subsequent hydrolysis and recrystallization from ethyl acetate yields the pure (22R) diastereoisomer with less than 1% of the (22S) epimer [1].

Evidence DimensionDiastereomeric Purity and Process Scalability
Target Compound Data>99% (22R)-budesonide purity achieved via crystallization and hydrolysis of the 21-acetate intermediate
Comparator Or BaselineDirect parent API separation requiring low-yield, solvent-heavy Sephadex LH-20 chromatography
Quantified DifferenceReduction of (22S) epimer to <1% without preparative chromatography
ConditionsCrystallization from ethanol/ethyl acetate followed by hydrolysis

Using the 21-acetate as a synthetic intermediate allows manufacturers to scale up the production of specific budesonide epimers while eliminating the need for expensive chromatographic steps.

USP regulatory limit
Regulatory context
Not more than 0.10% budesonide 21-acetate permitted in budesonide API.
Critical quality attribute requiring certified reference standard for validated HPLC methods.
USP32-NF27 monograph; stricter than typical ICH unspecified impurity thresholds.

Quality by Design (QbD) Tracking in Acetalization

During the industrial scale-up of budesonide, budesonide 21-acetate (identified as Impurity 2) forms as a critical byproduct during the acetalization-epimerization reaction [1]. Quality by Design (QbD) kinetic modeling demonstrates that the formation of the 21-acetate is highly dependent on process temperature and reagent stoichiometry [1]. Specifically, contour plot analysis reveals that minimizing the formation of this acetate impurity requires maintaining epimerization temperatures strictly below 10 °C and controlling n-butyraldehyde equivalents [1].

Evidence DimensionImpurity Formation Rate
Target Compound DataAccelerated formation of 21-acetate at epimerization temperatures >10 °C
Comparator Or BaselineSuppressed 21-acetate formation at <10 °C with controlled n-butyraldehyde equivalents
Quantified DifferenceDirect correlation between thermal/reagent stress and 21-acetate yield
ConditionsAcetalization-epimerization reaction of 16α-hydroxyprednisolone derivatives

Procuring the 21-acetate standard is essential for process chemists to calibrate HPLC methods used in QbD modeling, ensuring specified reactor conditions and maximizing API yield.

GR binding affinity
Class-level inference
C-21 acetylation is predicted to reduce glucocorticoid receptor affinity; no published Ki or IC50 for the 21-acetate.
SAR suggests lower receptor engagement; not suitable as direct budesonide substitute in binding studies.
Budesonide IC50 2.90 nM (rat thymus GR) for reference; extrapolation from 21-ester SAR.
Lipophilicity shift
Cross-study comparable
LogP 3.29 (21-acetate) vs. 2.65 (budesonide); +0.64 logP unit, ~4-fold higher partition coefficient.
Higher lipophilicity alters HPLC retention, enabling selective impurity quantification.
Retention time ~20.5–20.6 min on C18 gradient; distinct from budesonide epimers.

Pharmacopeial API Release Testing

Used as the mandatory EP Impurity K / USP specified impurity standard to calibrate HPLC systems, ensuring the 21-acetate byproduct remains below the 0.10% limit in commercial budesonide batches [1].

Diastereoselective Synthesis of Dexbudesonide

Utilized as a highly crystallizable process intermediate that, upon selective precipitation and hydrolysis, yields >99% pure (22R)-budesonide without relying on preparative Sephadex chromatography [2].

Quality by Design (QbD) Process Optimization

Employed as a reference marker in kinetic modeling to track the efficiency of the acetalization-epimerization step, allowing engineers to adjust reactor temperatures and reagent stoichiometry during industrial scale-up [3].

Application Fit

Application
Selection Property
Validation Focus
USP-compliant impurity profiling
Certified pharmacopeial reference standard; distinct chromatographic retention
HPLC resolution from budesonide epimers; calibration linearity and accuracy
Stability-indicating method development
Hydrolytic degradation marker; lipophilicity-based selectivity
Forced degradation resolution; column and mobile phase selectivity verification
Conjugate synthesis intermediate
Well-characterized epimeric composition; high-purity starting material
Transesterification reactivity; C-21 SAR baseline affinity comparison
Low-potency control in anti-inflammatory screening
Established rank order as weakest corticosteroid in panel
Assay sensitivity calibration; rank-order benchmark for new chemical entities

XLogP3

3.1

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